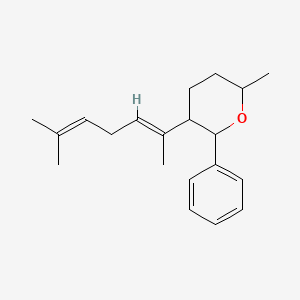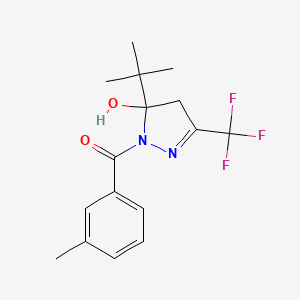
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, also known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. DMHP is a potent agonist of the cannabinoid receptor CB1, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor by 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran leads to a variety of physiological effects, including changes in mood, appetite, and pain perception. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Biochemical and Physiological Effects:
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. These effects are primarily mediated through the activation of the CB1 receptor, which is involved in a variety of physiological processes.
Advantages and Limitations for Lab Experiments
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has several advantages for use in scientific research, including its potency and selectivity for the CB1 receptor. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research involving 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran, including investigations into its potential use in the treatment of pain, inflammation, and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic cannabinoids with improved selectivity and potency may lead to new avenues of research in the field of cannabinoid pharmacology.
Synthesis Methods
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of 2,4-pentanedione with 1,5-hexadiene in the presence of sodium ethoxide to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-2,4-pentanedione. This intermediate is then reacted with phenylmagnesium bromide and methylamine to form 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran.
Scientific Research Applications
3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in a variety of scientific studies, including investigations into the endocannabinoid system, pain management, and addiction. One study found that 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran was effective in reducing neuropathic pain in mice, suggesting its potential use in the development of new pain medications. Additionally, 3-(1,5-dimethyl-1,4-hexadien-1-yl)-6-methyl-2-phenyltetrahydro-2H-pyran has been used in studies examining the role of the endocannabinoid system in addiction, with promising results.
properties
IUPAC Name |
6-methyl-3-[(2E)-6-methylhepta-2,5-dien-2-yl]-2-phenyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9-12,17,19-20H,8,13-14H2,1-4H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZAFBBSXPONAB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=CCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)/C(=C/CC=C(C)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5316283.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5316302.png)
![4-(4-{[2-(4-morpholinyl)ethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide dihydrochloride](/img/structure/B5316316.png)
![1-cyclohexyl-4-[(tetrahydrofuran-2-ylmethoxy)acetyl]piperazin-2-one](/img/structure/B5316323.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316328.png)